molecular formula C10H11NO2 B8748773 2-ethyl-3-hydroxy-1,3-dihydro-2H-isoindol-1-one

2-ethyl-3-hydroxy-1,3-dihydro-2H-isoindol-1-one

Cat. No.: B8748773
M. Wt: 177.20 g/mol
InChI Key: ZBCQTCLALHBYRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-3-hydroxy-1,3-dihydro-2H-isoindol-1-one is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-ethyl-3-hydroxy-3H-isoindol-1-one

InChI

InChI=1S/C10H11NO2/c1-2-11-9(12)7-5-3-4-6-8(7)10(11)13/h3-6,9,12H,2H2,1H3

InChI Key

ZBCQTCLALHBYRC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C2=CC=CC=C2C1=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Hydroxy-2-ethyl-2,3-dihydroisoindol-1-one is prepared as described in Example 1, starting with 4.0 g of N-ethylphthalimide in 20 cm3 of methanol and 1.2 g of potassium borohydride. The reaction mixture is stirred at a temperature in the region of 20° C. for 20 hours and is then cooled to a temperature in the region of 0° C. and distilled water is added dropwise. The precipitate obtained is filtered off and then washed with cold water. The methanol is then partially evaporated from the filtrate under reduced pressure (2 kPa) at a temperature in the region of 35° C., and the residue is cooled to 0° C. The second precipitate thus obtained is filtered off and then washed with cold water. The two fractions of solid are dried under reduced pressure (2 kPa) at a temperature in the region of 35° C. 1.9 g of 3-hydroxy-2-ethyl-2,3-dihydroisoindol-1-one are thus obtained in the form of a flaky white powder. (Rf=0.5, thin layer chromatography on silica gel, eluent: cyclohexane/ethyl acetate (30/70 by volume)).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1.2 g
Type
solvent
Reaction Step Three

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